molecular formula C16H23BrFNO3 B1408226 Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate CAS No. 1704097-32-4

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate

Cat. No.: B1408226
CAS No.: 1704097-32-4
M. Wt: 376.26 g/mol
InChI Key: OMSKDWYEFGESGB-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate is a synthetic organic compound with the molecular formula C16H23BrFNO3 It is characterized by the presence of a tert-butyl group, a bromo-fluorophenoxy moiety, and an isopropyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the bromination and fluorination of phenol to obtain 4-bromo-2-fluorophenol.

    Ether Formation: The phenol derivative is then reacted with an appropriate alkylating agent to form the 2-(4-bromo-2-fluorophenoxy)ethyl intermediate.

    Carbamate Formation: The final step involves the reaction of the intermediate with isopropyl isocyanate in the presence of a base to form the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding amine and alcohol.

Scientific Research Applications

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
  • Tert-butyl (2-(4-chloro-2-fluorophenoxy)ethyl)(isopropyl)carbamate
  • Tert-butyl (2-(4-bromo-2-methylphenoxy)ethyl)(isopropyl)carbamate

Uniqueness

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenoxy ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrFNO3/c1-11(2)19(15(20)22-16(3,4)5)8-9-21-14-7-6-12(17)10-13(14)18/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKDWYEFGESGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=C(C=C(C=C1)Br)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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